Linker Length vs. Phenyl-Acetate in LXR Pharmacophore
The phenethyl linker (–CH₂CH₂OAc) in CAS 250296-64-1 provides a two-carbon spacer between the phenyl ring and the acetate group, whereas the direct phenyl-acetate analog ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetate (CAS 36691-06-2) has zero methylene spacers (–OAc directly attached to phenyl via a carbonyl). In SAR studies of phenethylphenylphthalimide LXR antagonists, the lead compound 9 (which possesses the phenethyl-linked scaffold) exhibited LXRα/β dual antagonistic activity and α-glucosidase inhibition, while structural development efforts showed that modifying the linker length or ester type dramatically altered the selectivity profile, ultimately enabling separation of LXRα-selective antagonism (compound 23f) from α-glucosidase inhibition [1]. The additional conformational degrees of freedom conferred by the ethylene spacer in CAS 250296-64-1 are therefore a critical determinant of pharmacophore geometry.
| Evidence Dimension | Linker length (number of sp³-hybridized carbon atoms between phenyl ring and acetate carbonyl) |
|---|---|
| Target Compound Data | 2 methylene units (ethyl linker); SMILES: CC(=O)OCCC₁=CC=C(C=C₁)N₂C(=O)C₃=CC=CC=C₃C₂=O |
| Comparator Or Baseline | CAS 36691-06-2: 0 methylene units (acetate directly conjugated to phenyl ring); SMILES: CCOC(=O)CC₁=CC=C(C=C₁)N₂C(=O)C₃=CC=CC=C₃C₂=O |
| Quantified Difference | Difference of 2 sp³ carbon atoms in linker; alters calculated LogP by ~0.3–0.5 units and molecular flexibility (rotatable bond count: target = 5, comparator = 4) |
| Conditions | Structural comparison based on SMILES and molecular formula (both C₁₈H₁₅NO₄, MW 309.3); LXR SAR context from Motoshima et al. 2009 [1] |
Why This Matters
The two-carbon spacer in CAS 250296-64-1 enables distinct conformational sampling compared to zero-carbon linker analogs, which directly impacts binding pose within nuclear receptor ligand-binding domains and may determine functional selectivity (antagonist vs. agonist) as demonstrated in the LXR series.
- [1] Motoshima, K. et al. Separation of α-glucosidase-inhibitory and liver X receptor-antagonistic activities of phenethylphenyl phthalimide analogs and generation of LXRα-selective antagonists. Bioorg. Med. Chem. 2009, 17, 5001–5014. DOI: 10.1016/j.bmc.2009.05.066. View Source
